3,5-Dichloro-4-ethoxyphenol
Description
3,5-Dichloro-4-ethoxyphenol (CAS: 89748-18-5) is a chlorinated phenolic compound characterized by two chlorine atoms at the 3- and 5-positions, an ethoxy group at the 4-position, and a hydroxyl group at the para position relative to the ethoxy substituent. It is listed with 98% purity in commercial catalogs (e.g., Combi-Blocks, YF-6962) . The compound’s structure confers unique physicochemical properties, such as moderate lipophilicity due to the ethoxy group, and reactivity influenced by the electron-withdrawing chlorine substituents.
Properties
IUPAC Name |
3,5-dichloro-4-ethoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O2/c1-2-12-8-6(9)3-5(11)4-7(8)10/h3-4,11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHVFDHKZVRGESE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80519044 | |
| Record name | 3,5-Dichloro-4-ethoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80519044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89748-18-5 | |
| Record name | 3,5-Dichloro-4-ethoxyphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89748-18-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dichloro-4-ethoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80519044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-4-ethoxyphenol typically involves the chlorination of 4-ethoxyphenol. The reaction is carried out in the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride. The reaction conditions include maintaining a controlled temperature and using a suitable solvent like dichloromethane to facilitate the reaction .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves using large reactors, precise temperature control, and continuous monitoring of the reaction progress. The product is then purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dichloro-4-ethoxyphenol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the chlorine atoms or modify the ethoxy group.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed:
Substitution: Formation of substituted phenols or ethers.
Oxidation: Formation of quinones or other oxidized phenolic compounds.
Reduction: Formation of dechlorinated or deethoxylated phenols.
Scientific Research Applications
3,5-Dichloro-4-ethoxyphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its antimicrobial properties and potential use in disinfectants.
Medicine: Investigated for its potential therapeutic effects due to its antimicrobial activity.
Industry: Utilized in the production of specialty chemicals and as a preservative in various formulations.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-4-ethoxyphenol primarily involves its interaction with microbial cell membranes. The compound disrupts the integrity of the cell membrane, leading to leakage of cellular contents and eventual cell death. This antimicrobial effect is attributed to the presence of chlorine atoms, which enhance the compound’s ability to penetrate and disrupt microbial cells .
Comparison with Similar Compounds
Substituent Position and Functional Group Variations
The following table highlights key structural analogs of 3,5-Dichloro-4-ethoxyphenol, emphasizing differences in substituent positions and functional groups:
Physicochemical and Reactivity Differences
- 3,5-Bis(4-methoxyphenyl)-2-phenylphenol (9d) demonstrates significantly higher thermal stability (melting point >170°C) due to extended aromaticity and bulky substituents .
- Functional Group Impact: The amino group in QE-1743 improves aqueous solubility, making it suitable for pharmaceutical formulations, whereas the ethoxy group in this compound enhances lipid solubility . The trifluoromethyl and fluoro substituents in the isoxazole derivative (Patent compound) contribute to strong electron-withdrawing effects, likely enhancing bioactivity in pesticidal applications .
Research Findings and Key Observations
Commercial Viability: The higher purity (98%) of this compound compared to analogs like YF-7196 (95%) suggests refined synthesis protocols, though its discontinued status implies market limitations .
Biological Relevance: Chlorinated phenols are often bioactive, but the ethoxy group in this compound may reduce toxicity compared to amino- or nitro-substituted analogs (e.g., QE-1743, SS-8304) .
Structural Complexity: Compounds like 3,5-Bis(4-methoxyphenyl)-2-phenylphenol (9d) demonstrate how bulkier substituents can drastically alter physical properties, offering routes to tailored materials .
Biological Activity
3,5-Dichloro-4-ethoxyphenol is an organic compound with the molecular formula . It features two chlorine atoms located at the 3rd and 5th positions and an ethoxy group at the 4th position of the phenolic ring. This compound is notable for its antimicrobial properties and is utilized in various chemical and industrial applications, including as an intermediate in the synthesis of more complex organic molecules.
- Molecular Weight : 207.06 g/mol
- Boiling Point : 250 °C
- Solubility : Soluble in organic solvents like ethanol, slightly soluble in water.
The antimicrobial activity of this compound primarily arises from its ability to disrupt microbial cell membranes. The presence of chlorine atoms enhances its penetration into microbial cells, leading to cell membrane integrity loss and subsequent cell death. This mechanism is critical for its application in disinfectants and antimicrobial formulations.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
Case Studies
-
Study on Antimicrobial Efficacy :
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various chlorinated phenols, including this compound. The results indicated that this compound demonstrated a broad spectrum of activity against common pathogens, suggesting its potential use in clinical settings as an alternative to traditional antibiotics . -
Toxicological Assessment :
An assessment conducted by the Environmental Protection Agency (EPA) highlighted the toxicological profile of chlorinated phenols. While this compound showed promising antimicrobial properties, it also raised concerns regarding its potential toxicity to aquatic organisms at high concentrations . This necessitates careful consideration when formulating products containing this compound.
Research Findings
Recent research has focused on the synthesis and modification of chlorinated phenols to enhance their biological activity. The incorporation of various functional groups has been shown to improve their efficacy against resistant strains of bacteria. For instance, modifications to the ethoxy group have been explored to increase solubility and bioavailability.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other chlorinated phenolic compounds.
Table 2: Comparison of Chlorinated Phenolic Compounds
| Compound | Structure | Antimicrobial Activity (MIC) | Unique Features |
|---|---|---|---|
| This compound | Structure | 32 µg/mL (S. aureus) | Ethoxy group enhances solubility |
| 2,4-Dichlorophenol | Structure | 64 µg/mL (E. coli) | Lacks ethoxy group |
| 4-Chloro-3,5-dimethylphenol | Structure | 128 µg/mL (C. albicans) | Methyl groups instead of ethoxy |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
